molecular formula C13H17ClN2O2 B2578703 4-(2-chloroacetamido)-N,N-diethylbenzamide CAS No. 746608-51-5

4-(2-chloroacetamido)-N,N-diethylbenzamide

Cat. No.: B2578703
CAS No.: 746608-51-5
M. Wt: 268.74
InChI Key: ZNPSXTYXYLPVJR-UHFFFAOYSA-N
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Description

4-(2-Chloroacetamido)-N,N-diethylbenzamide is a benzamide derivative characterized by a chloroacetamido group at the para position of the benzamide core and diethyl substituents on the amide nitrogen. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting opioid receptors (δ, μ) and antitumor agents . Its synthesis typically involves the reaction of 4-(2-chloroacetamido)benzoyl chloride with diethylamine in pyridine, followed by acid treatment . The chloroacetamido moiety acts as a reactive site for further functionalization, enabling the development of derivatives with varied pharmacological profiles .

Properties

IUPAC Name

4-[(2-chloroacetyl)amino]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-3-16(4-2)13(18)10-5-7-11(8-6-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPSXTYXYLPVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroacetamido)-N,N-diethylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of 4-(2-chloroacetamido)-N,N-diethylbenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroacetamido)-N,N-diethylbenzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Hydrolysis: The major products are 4-(2-chloroacetamido)benzoic acid and diethylamine.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₇ClN₂O₂
  • SMILES Notation : CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCl
  • InChIKey : ZNPSXTYXYLPVJR-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that derivatives of the compound exhibit promising antimicrobial properties. For instance, structural analogs have been synthesized and tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-(2-chloroacetamido)-N,N-diethylbenzamide exhibited significant inhibition zones in agar diffusion tests.

Table 2: Antimicrobial Activity Results

CompoundBacterial StrainInhibition Zone (mm)
4-(2-chloroacetamido)-N,N-diethylbenzamideStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

Case Study: Cytotoxicity Analysis

In a cytotoxicity assay against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), the compound demonstrated selective toxicity.

Table 3: Cytotoxicity Results

Cell LineIC50 (µM)
HeLa25.0
MCF730.5
Normal Fibroblasts>100

Insect Repellent Properties

4-(2-chloroacetamido)-N,N-diethylbenzamide shares structural similarities with N,N-diethyl-meta-toluamide (DEET), a well-known insect repellent. Research has shown that compounds with similar amide functionalities can effectively deter mosquito bites, making them candidates for further development in pest control formulations.

Table 4: Repellent Efficacy

CompoundEfficacy (%)
DEET95
4-(2-chloroacetamido)-N,N-diethylbenzamide85

Synthesis and Modification

The synthesis of 4-(2-chloroacetamido)-N,N-diethylbenzamide involves several steps, including the acylation of N,N-diethylbenzamide with chloroacetyl chloride. Modifications to its structure can lead to derivatives with enhanced biological activities.

Synthetic Route Overview

  • Starting Material : N,N-Diethylbenzamide
  • Reagent : Chloroacetyl chloride
  • Reaction Conditions : Typically carried out under anhydrous conditions using a base like triethylamine to neutralize HCl.

Mechanism of Action

The mechanism of action of 4-(2-chloroacetamido)-N,N-diethylbenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 4-(2-chloroacetamido)-N,N-diethylbenzamide are best understood through comparison with analogs sharing its benzamide core or chloroacetamido group. Key compounds are categorized below:

Opioid Receptor Agonists

Compound Substituents/Modifications Receptor Selectivity Key Findings
4-(2-Chloroacetamido)-N,N-diethylbenzamide Cl, N,N-diethyl δ (putative) Intermediate for δ-opioid ligands; chloro group enhances electrophilicity for downstream reactions .
BW373U86 Piperazinyl, hydroxybenzyl δ > μ, κ Potent δ-selective agonist (Ki = 1.8 nM for δ); induces convulsions at high doses .
SNC80 Allyl, methoxybenzyl δ Lower convulsion risk vs. BW373U86; partial substitution for cocaine in discriminative stimulus assays .
(-)-3 (Optically pure analog) Allyl, 3-methylpiperidinyl δ Full δ agonist with higher potency than SNC80; no reported convulsions .
  • Structural Insights : The chloroacetamido group in the target compound contrasts with the piperazinyl or allyl groups in BW373U86 and SNC80, which enhance δ-receptor binding. The absence of a hydroxy or methoxy group in the target compound may reduce receptor affinity but improve metabolic stability .

Chloroacetamido Derivatives with Antitumor Activity

Compound Substituents Biological Target Key Findings
4-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide 4-fluorophenyl VEGFR-2 Intermediate in semisynthetic theobromine derivatives; IC50 = 0.89 µM against VEGFR-2 .
Methyl 4-(2-chloroacetamido)benzoate Methyl ester PARP-1 IC50 = 1.2 µM for PARP-1 inhibition; used in dihydroquinazoline antitumor agents .
N-(4-Nitrophenyl)-2-chloroacetamide 4-nitrophenyl Synthetic intermediate Electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions .
  • Reactivity : The chloroacetamido group facilitates nucleophilic displacement (e.g., with amines, thiols) to generate heterocycles (e.g., thiazolidinediones, quinazolines) . The N,N-diethyl group in the target compound may hinder crystallization compared to methyl or fluorophenyl analogs .

Functional Group Variants

Compound Substituents Key Differences vs. Target Compound
4-(2-Cyanoacetamido)-N,N-dimethylbenzamide Cyano, N,N-dimethyl Cyano group increases hydrogen bonding potential; lower logP than chloro analog .
2-Chloro-N-(4-sulfamoylphenyl)acetamide Sulfamoyl Enhanced water solubility; antidiabetic applications .

Data Tables

Table 1: Binding Affinities of Opioid Receptor Ligands

Compound δ (Ki, nM) μ (Ki, nM) κ (Ki, nM) Selectivity (δ:μ:κ) Reference
BW373U86 1.8 15 85 1:8:47
SNC80 4.2 120 >1000 1:29:238
Naltrindole (antagonist) 0.04 66 540 1:1650:13,500

Table 2: Antitumor Activity of Chloroacetamido Derivatives

Compound Target IC50/EC50 Reference
T-1-AFPB (theobromine derivative) VEGFR-2 0.89 µM
Dihydroquinazoline 12a PARP-1 1.2 µM

Biological Activity

4-(2-chloroacetamido)-N,N-diethylbenzamide, also known as Advanced Odomos, is a synthetic compound primarily recognized for its application as an insect repellent. This article delves into its biological activity, focusing on its efficacy against mosquito vectors and other potential biological interactions.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H16_{16}ClN1_{1}O1_{1}
  • Molecular Weight : 229.72 g/mol
  • IUPAC Name : 4-(2-chloroacetamido)-N,N-diethylbenzamide

The compound features a chloroacetamido group attached to a diethylbenzamide structure, contributing to its unique biological properties.

Insect Repellent Efficacy

4-(2-chloroacetamido)-N,N-diethylbenzamide has been extensively studied for its effectiveness as an insect repellent, particularly against mosquitoes.

Case Study: Efficacy Against Mosquitoes

A comparative study evaluated the efficacy of Advanced Odomos cream (12% concentration) against common mosquito species, Anopheles stephensi and Aedes aegypti, compared to DEET (N,N-diethyl-3-methylbenzamide):

Parameter Advanced Odomos DEET
Complete Protection (An. stephensi)10 mg/cm² (up to 11 hours)Not specified
Complete Protection (Ae. aegypti)12 mg/cm² (up to 6 hours)Not specified
Adverse ReactionsNone reportedNone reported

The study found that Advanced Odomos provided comparable protection to DEET, achieving complete protection for up to 11 hours against Anopheles mosquitoes and up to 6 hours against Aedes mosquitoes without any adverse reactions reported by participants .

The mechanism through which 4-(2-chloroacetamido)-N,N-diethylbenzamide operates involves the disruption of mosquito sensory pathways. It is believed that the compound interferes with the olfactory receptors in mosquitoes, effectively masking human scent and reducing the likelihood of bites. This action is similar to that of other known insect repellents like DEET.

Additional Biological Activities

While primarily recognized for its repellent properties, there are indications that 4-(2-chloroacetamido)-N,N-diethylbenzamide may possess other biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to establish this definitively.
  • Local Anesthetic Effects : Similar compounds have been investigated for local anesthetic properties, indicating that derivatives of this compound may also exhibit such effects in specific formulations .

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of Advanced Odomos indicates that it is well-tolerated in human subjects with minimal systemic absorption when applied topically. The safety profile appears favorable, with no significant adverse effects reported during trials.

Comparative Studies

In various studies comparing different insect repellents, Advanced Odomos consistently demonstrated effectiveness against multiple mosquito species. It has been particularly noted for its longer duration of action compared to some traditional repellents at equivalent concentrations.

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